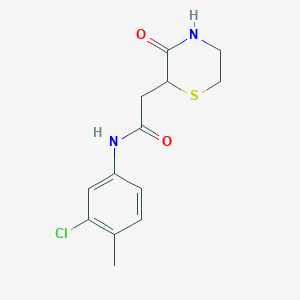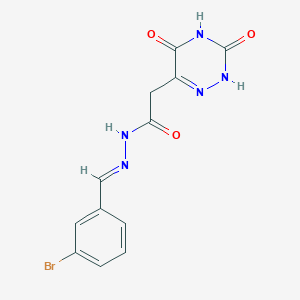
methyl N-(2,4-dichlorobenzoyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2,4-dichlorobenzoyl)glycinate is a compound that has been synthesized and studied for various chemical reactions and properties. This analysis provides insight into its molecular structure, synthesis methods, and key physical and chemical properties.
Synthesis Analysis
The synthesis of related glycinate compounds involves reactions that yield different derivatives. For instance, the synthesis of N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinates involves the reaction of glycine ester hydrochloride with 2-(2-bromoethyl)-1,3-dioxolane, demonstrating a method that could potentially be adapted for synthesizing methyl N-(2,4-dichlorobenzoyl)glycinate (Le Zhi-ping, 2008).
Molecular Structure Analysis
The molecular structure of glycinate derivatives is confirmed through techniques such as FT-IR, HPLC-MS, and 1HNMR, which provide detailed insights into the molecular configurations and the presence of specific functional groups in the compound's structure (Le Zhi-ping, 2008).
Chemical Reactions and Properties
Glycinamide hydrochloride serves as a transient directing group for C(sp3)−H arylation, indicating the compound's reactivity and potential for modification through various chemical reactions (Fei Wen & Zheng Li, 2020).
Physical Properties Analysis
The physical properties of glycinate compounds, such as density, viscosity, and pH, can be crucial for applications in chemical processes and reactions. For instance, the amino acid ionic liquid tetramethylammonium glycinate ([N1111][Gly]) mixed with 2-amino-2-methyl-1-propanol (AMP) aqueous solution for CO2 capture studies provides data on the physical properties relevant to environmental chemistry applications (Zuoming Zhou, Guohua Jing, & Lan-Juan Zhou, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and potential for forming derivatives, are exemplified by reactions such as the convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, highlighting the compound's utility as a precursor for peptide nucleic acid synthesis (R. Viirre & R. Hudson, 2003).
科学的研究の応用
Carbon Dioxide Capture
Amino acid ionic liquids, similar in structure to the compound of interest, have been investigated for their ability to capture carbon dioxide. For instance, tetramethylammonium glycinate ([N1111][Gly]) mixed with 2-amino-2-methyl-1-propanol (AMP) aqueous solutions shows enhanced CO2 absorption capabilities. The study demonstrates that [N1111][Gly] promotes the absorption of CO2, with kinetics suggesting a fast pseudo-first-order reaction regime, making it a potential solvent for CO2 capture technologies (Zhou, Jing, & Zhou, 2012).
Photocatalytic Applications
Research on graphitic carbon nitride (g-C3N4) prepared at different temperatures for photocatalytic activities hints at the potential for compounds like methyl N-(2,4-dichlorobenzoyl)glycinate to be used in similar applications. The study found that calcination temperature significantly affects the material's ability to degrade pollutants under visible light, suggesting a pathway to enhance photocatalytic performance in environmental cleanup efforts (Mo et al., 2015).
Thermoresponsive Hydrogels for Drug Delivery
Poly(N-acryloyl glycinamide), a compound related to glycinate derivatives, forms thermoresponsive hydrogels that can transition from gel to sol states at temperatures slightly above body temperature. This property is exploited for localized, sustained drug delivery, where the material's phase transition can control the release rate of therapeutic agents (Boustta et al., 2014).
Glycosylation Analysis in Polysaccharides
Methylation analysis is crucial for understanding the structure of polysaccharides, with applications in food science, biology, and medicine. Techniques involving derivatization, such as those used for glycosyl linkage analysis, might be applicable for analyzing or modifying compounds like methyl N-(2,4-dichlorobenzoyl)glycinate, providing insights into their structural and functional properties (Sims et al., 2018).
Synthesis and Functionalization Techniques
The use of glycinate derivatives in synthesizing complex molecules is highlighted by studies on heterocyclic intermediates for asymmetric synthesis and the construction of water-soluble amino acid derivatives. These methodologies showcase the versatility of glycinate compounds in creating functional materials for various applications, including pharmaceuticals and supramolecular chemistry (Groth et al., 1993).
特性
IUPAC Name |
methyl 2-[(2,4-dichlorobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-9(14)5-13-10(15)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNFJGGLRAIOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(2,4-dichlorophenyl)carbonyl]glycinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)
![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)


![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)
![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)
![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)